molecular formula C13H20N2 B1365430 N-methyl-N-(3-piperidin-1-ylbenzyl)amine CAS No. 859850-65-0

N-methyl-N-(3-piperidin-1-ylbenzyl)amine

Cat. No.: B1365430
CAS No.: 859850-65-0
M. Wt: 204.31 g/mol
InChI Key: WHELHMLNRPDTJU-UHFFFAOYSA-N
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Description

N-methyl-N-(3-piperidin-1-ylbenzyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring attached to a benzyl group, which is further connected to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(3-piperidin-1-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with piperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

N-methylbenzylamine+piperidineThis compound\text{N-methylbenzylamine} + \text{piperidine} \rightarrow \text{this compound} N-methylbenzylamine+piperidine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-N-(3-piperidin-1-ylbenzyl)amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-piperidin-1-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-methylbenzylamine: Lacks the piperidine ring, making it less versatile in certain applications.

    N-(3-piperidin-1-ylbenzyl)amine: Lacks the methyl group, which can affect its reactivity and interactions.

    N-methyl-N-(2-piperidin-1-ylbenzyl)amine: Similar structure but with the piperidine ring attached at a different position on the benzyl group.

Uniqueness: N-methyl-N-(3-piperidin-1-ylbenzyl)amine is unique due to the specific positioning of the piperidine ring and the methyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

N-methyl-1-(3-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-11-12-6-5-7-13(10-12)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELHMLNRPDTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428148
Record name N-methyl-N-(3-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-65-0
Record name N-methyl-N-(3-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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